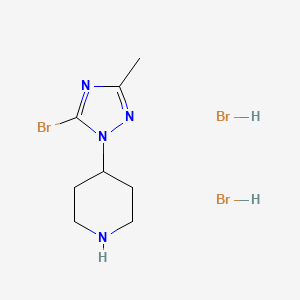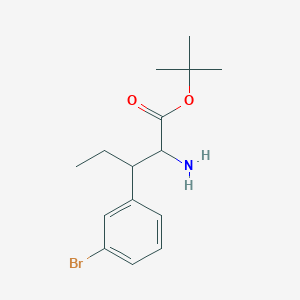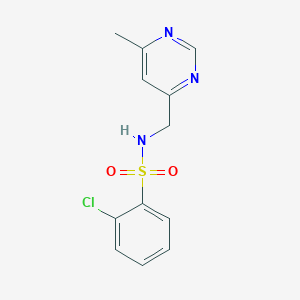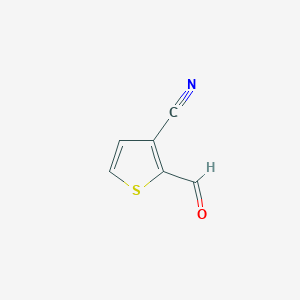
4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide” is a chemical compound with the CAS Number: 2243514-67-0 . It has a molecular weight of 406.95 . The IUPAC name for this compound is 4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine dihydrobromide . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13BrN4.2BrH/c1-6-11-8(9)13(12-6)7-2-4-10-5-3-7;;/h7,10H,2-5H2,1H3;2*1H . This indicates that the compound contains a 1,2,4-triazole ring with a bromine and a methyl group attached to it, and a piperidine ring attached to the triazole ring.Scientific Research Applications
Synthesis and Antimicrobial Activities
- Synthesis and Activity : 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including triazole derivatives similar to the compound , have been synthesized for antimicrobial applications. These compounds displayed good or moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Structure and Reactivity Studies
- Electron-Releasing and Attracting Properties : Research on the reactivity of bromo-N-methyl-tetrazoles and -triazoles with piperidine has provided insights into the electron-releasing and attracting properties of nitrogen atoms in five-membered rings. Such studies are crucial for understanding the chemical behavior of triazole derivatives (Barlin, 1967).
Ligand Exchange and Crystal Growth
- Inorganic-Organic Hybrid Crystals : Studies on the diffusion-controlled ligand exchange crystal growth method, involving compounds like piperazine and piperidine, have led to the formation of inorganic-organic hybrids. These studies are significant for understanding the crystal growth of compounds related to 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine (Bujak, 2015).
Novel Synthesis Methods
- Convenient Synthesis of Piperidines : A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, which is a class closely related to the compound , has been developed. This method is vital for the convenient preparation of such compounds for various applications (Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, & Tolmachev, 2012).
Synthesis of New Derivatives
- Synthesis of New Derivatives : The synthesis of new compounds involving reactions with brominated triazole derivatives and piperidine has been explored. Such research expands the scope of chemical derivatives available for various scientific applications (Gataullin, Likhacheva, & Abdrakhmanov, 2007).
Safety And Hazards
properties
IUPAC Name |
4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4.2BrH/c1-6-11-8(9)13(12-6)7-2-4-10-5-3-7;;/h7,10H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKUAPWADRSGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Br)C2CCNCC2.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690233.png)

![methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2690239.png)
![2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2690240.png)
![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)
![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)
![N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2690245.png)


![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)

![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)